molecular formula C9H11NO3 B8025840 1-nitro-3-propoxybenzene CAS No. 70599-87-0

1-nitro-3-propoxybenzene

Cat. No.: B8025840
CAS No.: 70599-87-0
M. Wt: 181.19 g/mol
InChI Key: ATCLUTSGXRLRKU-UHFFFAOYSA-N
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Description

1-nitro-3-propoxybenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the first position and a propoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitro-3-propoxybenzene typically involves the nitration of 3-propoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions. Common reagents for these reactions include halogens (e.g., bromine) and Friedel-Crafts alkylation reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Bromine (Br₂), aluminum chloride (AlCl₃) for Friedel-Crafts reactions

Major Products Formed:

    Oxidation: Carboxylic acids, quinones

    Reduction: Amino derivatives

    Substitution: Halogenated derivatives, alkylated benzene compounds

Scientific Research Applications

1-nitro-3-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and propoxy groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-nitro-3-propoxybenzene involves its interaction with various molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

  • Benzene, 1-nitro-2-propoxy-
  • Benzene, 1-nitro-4-propoxy-
  • Benzene, 1-nitro-3-methoxy-

Comparison: 1-nitro-3-propoxybenzene is unique due to the specific positioning of the nitro and propoxy groups, which influences its chemical reactivity and physical properties. Compared to its isomers (1-nitro-2-propoxy- and 1-nitro-4-propoxy-), the 1-nitro-3-propoxy- compound exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions. The presence of the propoxy group at the third position also affects the compound’s solubility and interaction with other molecules, making it distinct from similar compounds with different substituent positions.

Properties

IUPAC Name

1-nitro-3-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCLUTSGXRLRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220888
Record name Benzene, 1-nitro-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70599-87-0
Record name Benzene, 1-nitro-3-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070599870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-nitro-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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